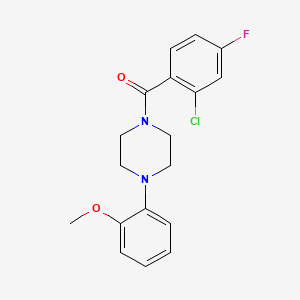
3-(2-methoxy-5-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-methoxy-5-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile, also known as MNBA, is a chemical compound that has been studied extensively for its potential use in scientific research. MNBA belongs to the family of acrylonitriles, which are known for their diverse range of biological activities. In
作用機序
The mechanism of action of 3-(2-methoxy-5-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of protein kinase activity. 3-(2-methoxy-5-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has been shown to inhibit the activity of several protein kinases, including AKT, which is involved in the regulation of cell survival and proliferation. 3-(2-methoxy-5-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-(2-methoxy-5-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has been shown to exhibit potent cytotoxic activity against a range of cancer cell lines, including breast cancer, colon cancer, and lung cancer. 3-(2-methoxy-5-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has also been shown to inhibit the growth of tumors in animal models. In addition, 3-(2-methoxy-5-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has been shown to inhibit the activity of several protein kinases, including AKT, which is involved in the regulation of cell survival and proliferation.
実験室実験の利点と制限
3-(2-methoxy-5-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has several advantages for use in lab experiments, including its potent cytotoxic activity against a range of cancer cell lines and its ability to inhibit protein kinase activity. However, 3-(2-methoxy-5-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile also has some limitations, including its potential toxicity and the need for further optimization to improve its pharmacokinetic properties.
将来の方向性
There are several future directions for the study of 3-(2-methoxy-5-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile, including the development of 3-(2-methoxy-5-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile analogs with improved pharmacokinetic properties and the evaluation of 3-(2-methoxy-5-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile in combination with other anticancer drugs. In addition, the mechanism of action of 3-(2-methoxy-5-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile should be further elucidated to better understand its potential use in cancer therapy. Finally, the safety and efficacy of 3-(2-methoxy-5-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile should be evaluated in clinical trials to determine its potential as a therapeutic agent.
合成法
3-(2-methoxy-5-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile is synthesized through a multi-step process involving the reaction of 2-(5-methyl-1H-benzimidazol-2-yl)acetonitrile with 2-methoxy-5-nitrobenzaldehyde in the presence of a base. The resulting product is then subjected to a series of purification steps to obtain pure 3-(2-methoxy-5-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile. The synthesis method of 3-(2-methoxy-5-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has been optimized to yield high purity and high yield.
科学的研究の応用
3-(2-methoxy-5-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has been studied for its potential use in a variety of scientific research applications, including cancer research, drug discovery, and medicinal chemistry. 3-(2-methoxy-5-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has been shown to exhibit potent cytotoxic activity against a range of cancer cell lines, making it a promising candidate for the development of anticancer drugs. 3-(2-methoxy-5-nitrophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has also been studied for its ability to inhibit protein kinase activity, which is involved in a variety of cellular processes.
特性
IUPAC Name |
(Z)-3-(2-methoxy-5-nitrophenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3/c1-11-3-5-15-16(7-11)21-18(20-15)13(10-19)8-12-9-14(22(23)24)4-6-17(12)25-2/h3-9H,1-2H3,(H,20,21)/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJYRRPWCFFQDI-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=CC3=C(C=CC(=C3)[N+](=O)[O-])OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=C(C=CC(=C3)[N+](=O)[O-])OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3-furylmethyl)-11-(4-methoxybenzoyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5378564.png)
![ethyl 2-[(5-bromo-2-furyl)methylene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5378565.png)
![1-(3-methoxybenzoyl)-4-[4-(1H-pyrazol-1-ylmethyl)benzyl]piperazine](/img/structure/B5378571.png)
![N-(1-benzyl-5-oxopyrrolidin-3-yl)pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5378573.png)
![N,N,2-trimethyl-7-(morpholin-4-ylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5378587.png)
![N-{1-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-furamide](/img/structure/B5378592.png)
![2-({[3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5378597.png)
![2-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylphenol](/img/structure/B5378605.png)
![5-{[3-(2-nitrovinyl)-1H-indol-1-yl]methyl}-2-furoic acid](/img/structure/B5378617.png)
![1-{2-[2-(2-allyl-4,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B5378621.png)
![N-ethyl-3-{6-[(2-hydroxyethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzamide](/img/structure/B5378629.png)
![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5378636.png)

![N-ethyl-2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetamide](/img/structure/B5378665.png)